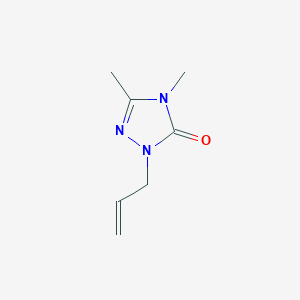
3,4-dimethyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.185. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3,4-dimethyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, which has gained attention for its diverse biological activities. This article explores its biological activity based on recent research findings, including toxicity assessments, antimicrobial efficacy, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₄O |
| Molecular Weight | 168.16 g/mol |
| CAS Number | Not specified in sources |
Structure
The compound features a triazole ring substituted with a dimethyl group and an allyl group, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that various triazole derivatives exhibit significant antimicrobial properties. A study evaluating new 1,2,4-triazole derivatives found that compounds with similar structural features to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The study highlighted that these derivatives could inhibit bacterial growth effectively, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole compounds has been documented in several studies. In one investigation, derivatives were tested for their ability to modulate cytokine release in peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives exhibited low toxicity and effectively reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Cytotoxicity and Antiproliferative Activity
In vitro studies have assessed the cytotoxic effects of triazole derivatives on cancer cell lines. The findings revealed that compounds similar to this compound showed varying degrees of antiproliferative activity against different cancer types. Notably, certain derivatives demonstrated IC50 values lower than those of established anticancer drugs, indicating a promising therapeutic potential .
Study 1: Evaluation of Triazole Derivatives
A comprehensive study synthesized several triazole derivatives and evaluated their biological activities. Among them, compounds with propanoic acid moieties showed significant anti-inflammatory effects and low toxicity in PBMC cultures. The most effective compounds were noted to have structural similarities to the target compound .
Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial properties of triazole derivatives against various pathogens. The results indicated that specific substitutions on the triazole ring enhanced antimicrobial efficacy. This underscores the importance of structural modifications in optimizing biological activity .
Propiedades
IUPAC Name |
4,5-dimethyl-2-prop-2-enyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4-5-10-7(11)9(3)6(2)8-10/h4H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZKFDOQWYGBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














